molecular formula C18H14ClN3O5S3 B11152074 (2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B11152074
M. Wt: 484.0 g/mol
InChI Key: ZPALRPFQRZUASI-UHFFFAOYSA-N
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Description

The compound (2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule featuring multiple functional groups, including a sulfonyl imine, a dioxido dihydrothiophene, and a benzothiazole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting with a suitable benzothiazole precursor, such as 2-aminobenzothiazole, which can be synthesized via the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions using carboxylic acid derivatives.

    Sulfonyl Imine Formation: The sulfonyl imine moiety can be formed by reacting a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) with an amine, followed by oxidation.

    Attachment of the Dioxido Dihydrothiophene:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14ClN3O5S3

Molecular Weight

484.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H14ClN3O5S3/c19-12-2-4-14(5-3-12)30(26,27)22-18-21-15-6-1-11(9-16(15)28-18)17(23)20-13-7-8-29(24,25)10-13/h1-9,13H,10H2,(H,20,23)(H,21,22)

InChI Key

ZPALRPFQRZUASI-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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